

Synthesis and Characterization of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Fluoro-4-nitrophenyl)methanol

Cat. No.: B151518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(3-Fluoro-4-nitrophenyl)methanol**, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic protocol, physicochemical properties, and spectroscopic data, presented in a clear and accessible format for researchers and professionals in the field of drug development.

Physicochemical Properties

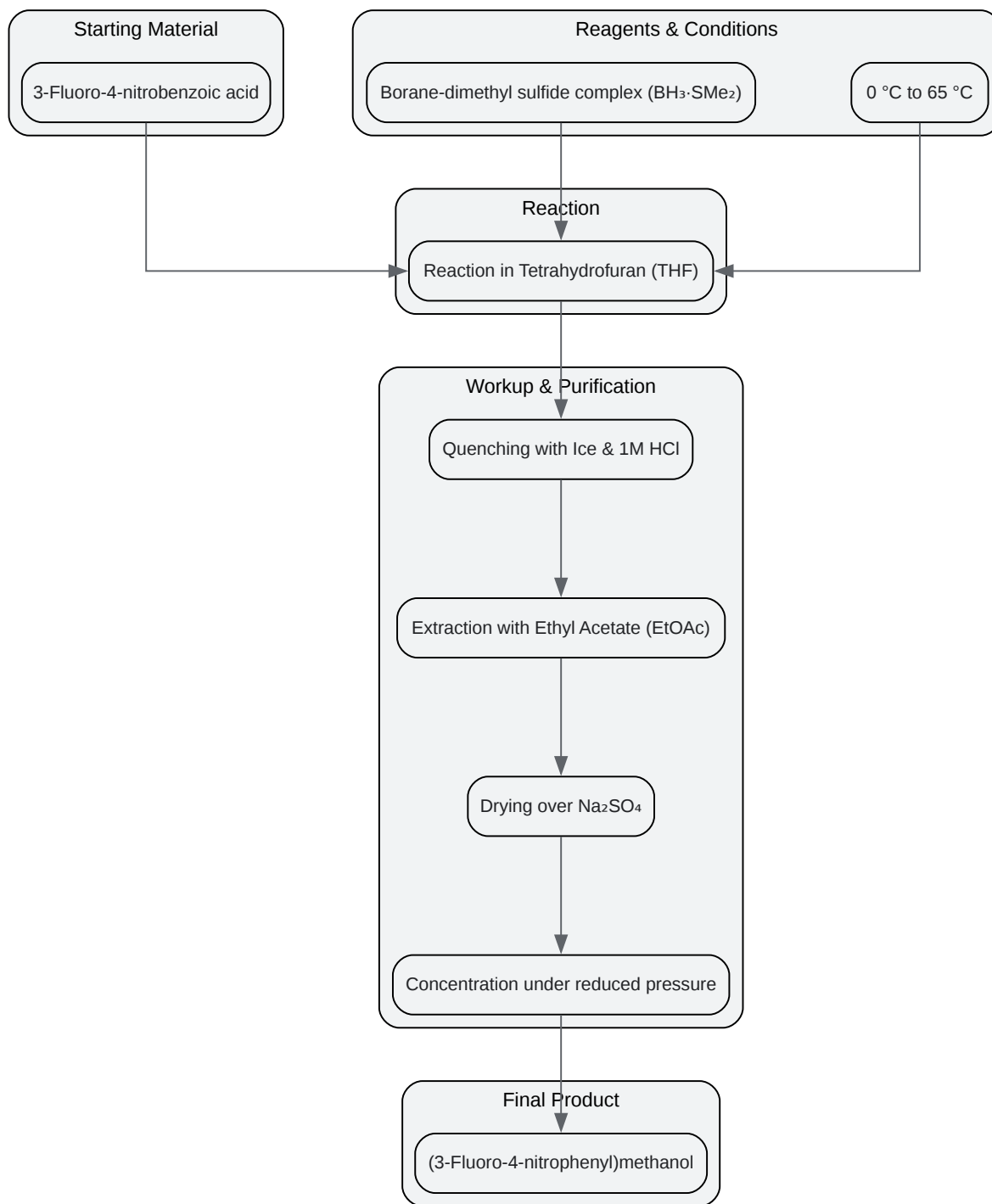
(3-Fluoro-4-nitrophenyl)methanol is an off-white to light yellow solid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ FO ₃	[1] [2] [3]
Molar Mass	171.13 g/mol	[1] [2] [3]
Appearance	Off-white to light yellow solid	[1]
Boiling Point	328.6 ± 27.0 °C (Predicted)	[1] [2]
Density	1.434 g/cm ³	[1] [2]
pKa	13.27 ± 0.10 (Predicted)	[1]
CAS Number	503315-74-0	[1] [3]

Synthesis of (3-Fluoro-4-nitrophenyl)methanol

The synthesis of **(3-Fluoro-4-nitrophenyl)methanol** is typically achieved through the reduction of 3-fluoro-4-nitrobenzoic acid. A common and effective method utilizes a borane-dimethyl sulfide complex as the reducing agent.[\[1\]](#)

Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(3-Fluoro-4-nitrophenyl)methanol**.

Experimental Protocol

The following protocol is adapted from established literature procedures.^[1]

Materials:

- 3-Fluoro-4-nitrobenzoic acid
- Borane-dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$)
- Tetrahydrofuran (THF), anhydrous
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- A solution of 3-fluoro-4-nitrobenzoic acid (2.0 g, 10.8 mmol) in anhydrous tetrahydrofuran (50 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
- The flask is cooled to 0 °C in an ice bath.
- Borane-dimethyl sulfide complex (2.215 ml, 22.15 mmol) is added dropwise to the solution at 0 °C.
- The reaction mixture is stirred at 0 °C for 3 hours.
- The mixture is then warmed to 65 °C and stirred for an additional 18 hours.
- After the reaction is complete, the mixture is cooled to room temperature.
- The reaction is carefully quenched by the slow addition of crushed ice (50 g), followed by the addition of 1 M aqueous hydrochloric acid solution (100 ml).

- The product is extracted with ethyl acetate (2 x 100 ml).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting solid is the desired product, **(3-fluoro-4-nitrophenyl)methanol**.

Yield: Approximately 97% (1.79 g).^[1]

Characterization Data

The structural confirmation of **(3-Fluoro-4-nitrophenyl)methanol** is performed using standard spectroscopic techniques.

Spectroscopic Data Summary

Technique	Expected Key Features
¹ H NMR	Aromatic protons (multiplets, ~7.5-8.2 ppm), benzylic protons (-CH ₂ OH, singlet, ~4.8 ppm), hydroxyl proton (-OH, broad singlet, variable ppm)
¹³ C NMR	Aromatic carbons (~120-160 ppm), benzylic carbon (-CH ₂ OH, ~65 ppm)
FTIR (cm ⁻¹)	O-H stretch (broad, ~3300-3500), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-2960), N-O stretch (asymmetric, ~1520), N-O stretch (symmetric, ~1350), C-O stretch (~1050), C-F stretch (~1250)
Mass Spec (m/z)	[M+H] ⁺ : 172.04045, [M+Na] ⁺ : 194.02239

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Analysis: Record the FTIR spectrum over a standard range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI), and acquire the mass spectrum in positive ion mode.

Safety Information

(3-Fluoro-4-nitrophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

This guide provides a foundational understanding of the synthesis and characterization of **(3-Fluoro-4-nitrophenyl)methanol**. For further in-depth analysis and application-specific details, consulting peer-reviewed literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. 3-Fluoro-4-nitrobenzyl alcohol | C₇H₆FNO₃ | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151518#synthesis-and-characterization-of-3-fluoro-4-nitrophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com